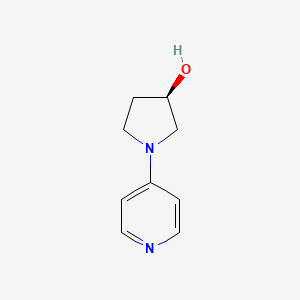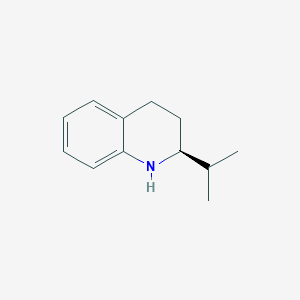![molecular formula C10H19NO B11916445 3-Methyl-1-oxa-5-azaspiro[5.5]undecane CAS No. 88523-25-5](/img/structure/B11916445.png)
3-Methyl-1-oxa-5-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-oxa-5-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as drug-like molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods: Industrial production of spirocyclic compounds, including this compound, often involves complex multi-step synthesis processes. These processes may include olefin metathesis reactions using catalysts such as Grubbs catalyst. these methods can be expensive and challenging to reproduce on a large scale .
化学反応の分析
Types of Reactions: 3-Methyl-1-oxa-5-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures and the use of specific solvents .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic scaffold .
科学的研究の応用
3-Methyl-1-oxa-5-azaspiro[5.5]undecane has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an inhibitor of specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs . Additionally, spirocyclic compounds are being explored for their antibacterial, antifungal, and anticancer properties .
作用機序
The mechanism of action of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds: Similar compounds to 3-Methyl-1-oxa-5-azaspiro[5.5]undecane include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic scaffold but may differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
88523-25-5 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
3-methyl-1-oxa-5-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 |
InChIキー |
QVFDMOKAEUGBJN-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2(CCCCC2)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)





![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)




![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)
